

Application Notes and Protocols for SSR 146977 Hydrochloride in DMSO

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Compound of Interest

Compound Name: SSR 146977 hydrochloride

Cat. No.: B560258

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Introduction

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The NK3 receptor, predominantly expressed in the central nervous system, is implicated in a variety of physiological processes, including the regulation of reproductive functions and body temperature. Its endogenous ligand is neurokinin B (NKB).[2] As a Gq-protein coupled receptor, the activation of the NK3 receptor stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[2][3] Due to its role in these pathways, the NK3 receptor is a significant target for drug development, and **SSR 146977 hydrochloride** serves as a critical tool for investigating its function.

These application notes provide detailed protocols for the preparation of **SSR 146977 hydrochloride** solutions using dimethyl sulfoxide (DMSO), along with methodologies for its use in common in vitro and in vivo experimental settings.

Physicochemical and Biological Properties

A summary of the key properties of **SSR 146977 hydrochloride** is presented below for easy reference.

Property	Value	Reference
Molecular Formula	C ₃₅ H ₄₂ Cl ₂ N ₄ O ₂ ·HCl	[2]
Molecular Weight	658.11 g/mol	[2]
Appearance	White to off-white solid	
Solubility in DMSO	≥ 65.81 mg/mL (≥ 100 mM)	
Purity (HPLC)	≥98%	
Mechanism of Action	Selective NK3 Receptor Antagonist	[1]
Binding Affinity (K _i)	0.26 nM (human NK3)	[1]
Functional Potency (IC ₅₀)	~10 nM (inhibition of senktide-induced calcium mobilization)	[1]

Preparation of SSR 146977 Hydrochloride Solutions with DMSO

Due to its hydrophobic nature, **SSR 146977 hydrochloride** is most effectively dissolved in DMSO for the preparation of stock solutions.

Materials

- **SSR 146977 hydrochloride** powder
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or glass vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

Protocol for Preparing a 10 mM Stock Solution

- **Pre-weighing:** Before opening, briefly centrifuge the vial of **SSR 146977 hydrochloride** powder to ensure all the powder is at the bottom.
- **Weighing:** Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.58 mg of **SSR 146977 hydrochloride**.
- **Dissolution:** Add the appropriate volume of anhydrous, sterile DMSO to the powder. For 6.58 mg, add 1 mL of DMSO.
- **Mixing:** Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Table for Preparing Various Stock Solution Concentrations:

Desired Stock Concentration	Mass of SSR 146977 hydrochloride for 1 mL of DMSO
1 mM	0.658 mg
5 mM	3.29 mg
10 mM	6.58 mg
50 mM	32.9 mg
100 mM	65.81 mg

Preparation of Working Solutions

For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5%, with an ideal concentration of $\leq 0.1\%$ to avoid solvent-induced cytotoxicity.

- **Thawing:** Thaw a single aliquot of the stock solution at room temperature.

- **Dilution:** Prepare intermediate dilutions of the stock solution in sterile aqueous buffer or cell culture medium as needed. It is recommended to perform serial dilutions to achieve the final desired concentration.
- **Final Preparation:** Add the final diluted compound to the experimental system (e.g., cell culture plate). Ensure the final DMSO concentration does not exceed the recommended limits. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of **SSR 146977 hydrochloride** to inhibit the increase in intracellular calcium triggered by an NK3 receptor agonist.

Materials:

- Cells expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)
- Black, clear-bottom 96-well or 384-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- NK3 receptor agonist (e.g., Senktide)
- Fluorescence plate reader with kinetic reading capabilities

Protocol:

- **Cell Plating:** Seed the NK3 receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
- **Dye Loading:** On the day of the experiment, remove the culture medium and wash the cells with Assay Buffer. Incubate the cells with the calcium-sensitive dye solution (e.g., 4 μ M Fluo-

4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.

- Antagonist Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of **SSR 146977 hydrochloride** (prepared in Assay Buffer) for 15-30 minutes at room temperature.
- Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and record a baseline fluorescence reading. Add the NK3 receptor agonist (e.g., Senktide at its EC₈₀ concentration) to all wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced response for each concentration of **SSR 146977 hydrochloride** and plot the data to determine the IC₅₀ value.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (K_i) of **SSR 146977 hydrochloride** for the NK3 receptor.

Materials:

- Cell membranes from cells expressing the human NK3 receptor
- Radiolabeled NK3 receptor ligand (e.g., [³H]-SB222200 or ¹²⁵I-[MePhe⁷]NKB)
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- 96-well filter plates with glass fiber filters
- Scintillation cocktail and a scintillation counter

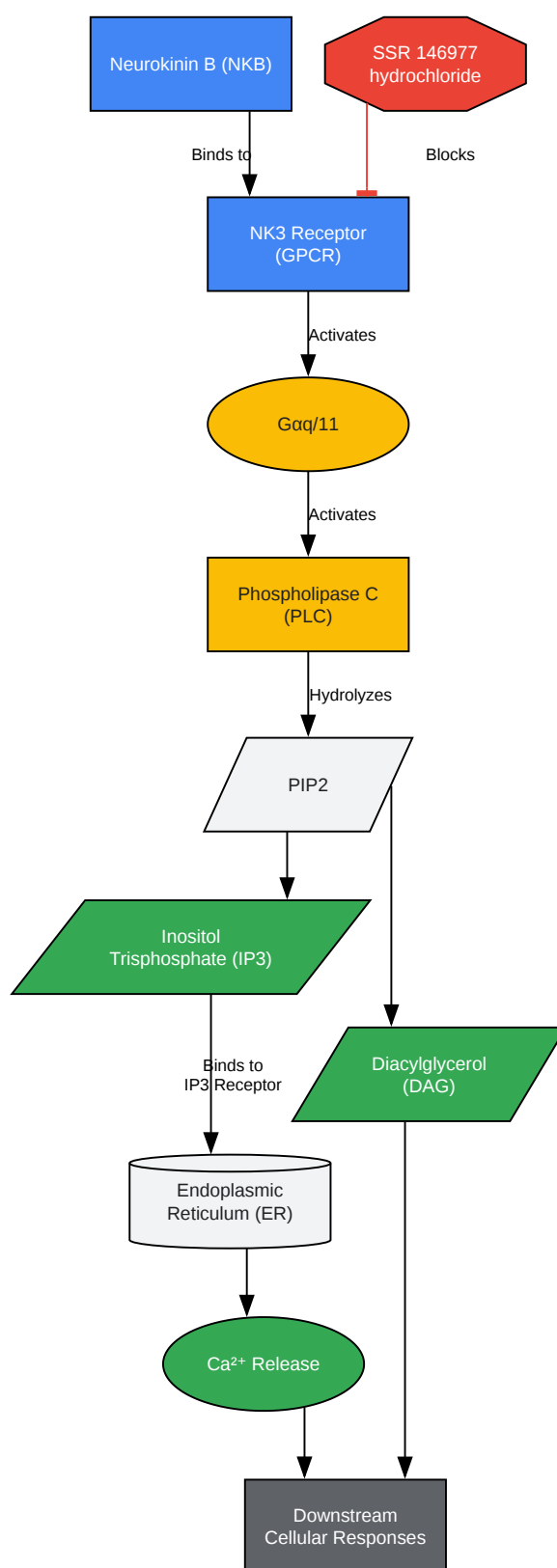
Protocol:

- Assay Setup: In a 96-well filter plate, add the following in triplicate:

- Total Binding: Binding Buffer, radioligand, and cell membrane suspension.
- Non-specific Binding: A high concentration of an unlabeled NK3 ligand, radioligand, and cell membrane suspension.
- Competition Binding: Varying concentrations of **SSR 146977 hydrochloride**, radioligand, and cell membrane suspension.
- Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
- Filtration and Washing: Rapidly filter the contents of the plate through the glass fiber filters and wash with ice-cold Wash Buffer to separate bound from free radioligand.
- Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of **SSR 146977 hydrochloride** to determine the IC_{50} value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Diagrams

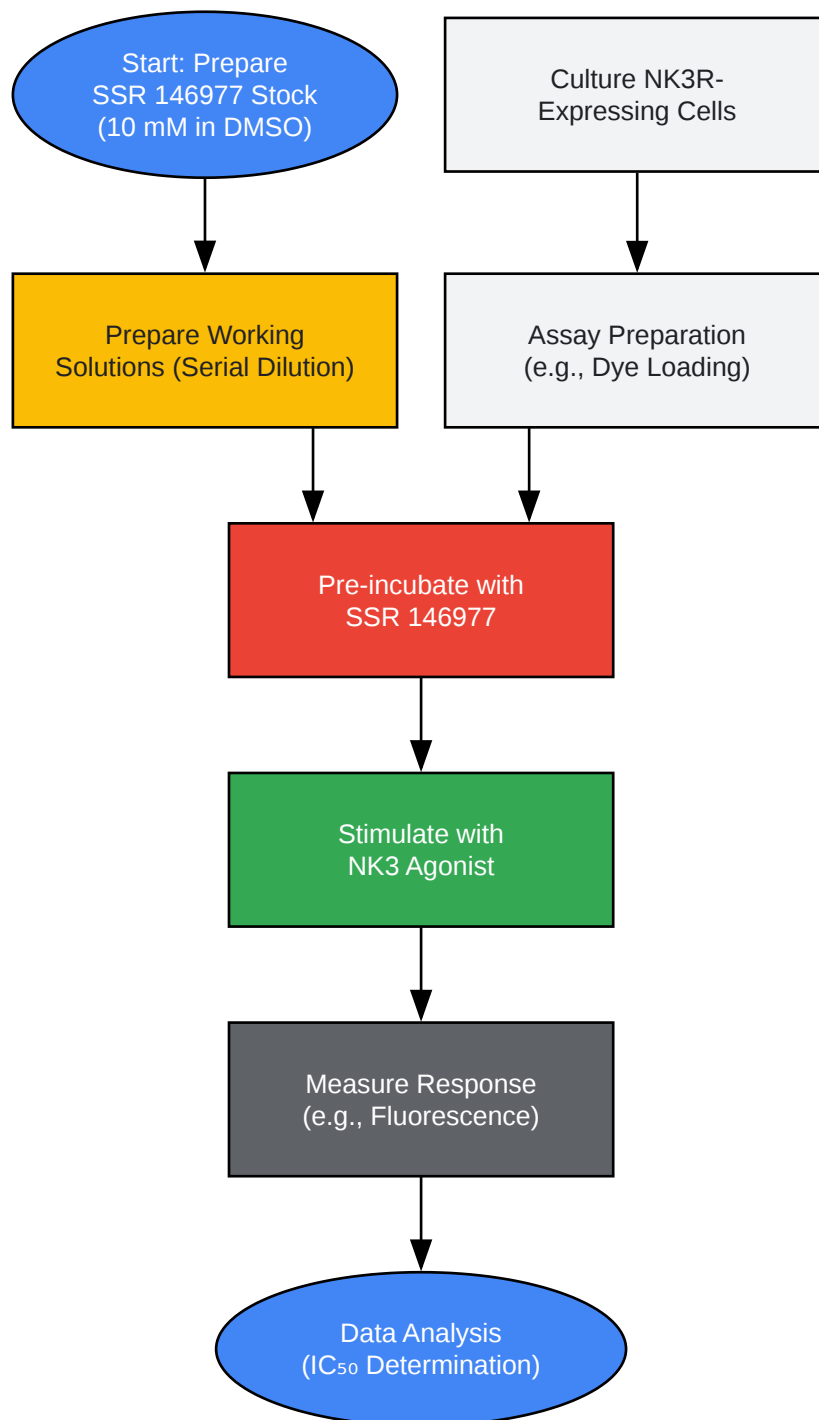
NK3 Receptor Signaling Pathway



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Caption: NK3 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Antagonist Assay



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Caption: In Vitro Antagonist Assay Workflow.

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References

- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
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